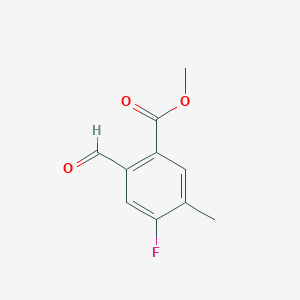

Methyl4-fluoro-2-formyl-5-methylbenzoate

Description

Methyl 4-fluoro-2-formyl-5-methylbenzoate is a substituted benzoate ester characterized by three key functional groups: a formyl (-CHO) group at position 2, a fluorine atom at position 4, and a methyl (-CH₃) group at position 5. Its molecular formula is C₁₀H₉FO₃, with a molar mass of 196.18 g/mol. The compound’s structure combines electron-withdrawing (fluoro, formyl) and electron-donating (methyl) substituents, creating unique electronic and steric properties. Its primary applications likely involve serving as an intermediate in pharmaceutical or agrochemical synthesis, particularly in forming heterocyclic frameworks like benzimidazoles or triazine derivatives .

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

methyl 4-fluoro-2-formyl-5-methylbenzoate |

InChI |

InChI=1S/C10H9FO3/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-5H,1-2H3 |

InChI Key |

SPRWGVDYWZYFCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)C=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-2-formyl-5-methylbenzoate typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-2-methylbenzoic acid.

Industrial Production Methods

Industrial production methods for methyl 4-fluoro-2-formyl-5-methylbenzoate are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-formyl-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium under reflux conditions.

Reduction: NaBH4 in methanol or ethanol at room temperature.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed

Oxidation: 4-fluoro-2-carboxy-5-methylbenzoic acid.

Reduction: Methyl 4-fluoro-2-hydroxymethyl-5-methylbenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-2-formyl-5-methylbenzoate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Material Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.

Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-formyl-5-methylbenzoate depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activities . The fluorine atom can enhance the compound’s binding affinity and selectivity for its target by participating in hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Key Observations :

Substituent Diversity: The formyl group in the target compound distinguishes it from halogenated analogs (e.g., bromine in ), enabling nucleophilic addition or condensation reactions. For example, the formyl group in methyl 4-formyl benzoate facilitates benzimidazole formation via reactions with diamines . Fluorine at position 4 enhances metabolic stability and lipophilicity compared to hydroxyl or methoxy groups .

Reactivity Trends :

- Brominated derivatives (e.g., ) exhibit higher molar masses and reactivity in cross-coupling reactions due to bromine’s leaving-group ability.

- Hydroxyl-containing analogs (e.g., ) may undergo ester hydrolysis under acidic/basic conditions, whereas the target compound’s formyl group prioritizes aldehyde-specific reactivity.

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.